molecular formula C16H12N2O5 B3832484 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3832484
M. Wt: 312.28 g/mol
InChI Key: RBFLGKKYYIXARQ-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (FMMP) is a pyrimidine derivative that has gained attention due to its potential applications in the field of medicinal chemistry. FMMP is a heterocyclic compound that possesses a furan and a pyrimidine ring in its structure. It has shown promising results in scientific research, particularly in the area of cancer treatment.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is involved in the synthesis of DNA. 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis, which is a programmed cell death in cancer cells.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of thymidylate synthase. 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have antibacterial and antiviral activities. However, more research is needed to fully understand the biochemical and physiological effects of 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Advantages and Limitations for Lab Experiments

5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in scientific research. However, there are also limitations to using 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could be to investigate the potential applications of 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of other diseases, such as viral infections and bacterial infections. Another area of research could be to explore the potential of 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a lead compound for the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of various cancer cell lines, including human colon cancer, breast cancer, and liver cancer cells. It has also been found to inhibit the replication of hepatitis B virus and herpes simplex virus.

properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-22-13-7-3-2-6-12(13)18-15(20)11(14(19)17-16(18)21)9-10-5-4-8-23-10/h2-9H,1H3,(H,17,19,21)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFLGKKYYIXARQ-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(furan-2-ylmethylidene)-6-hydroxy-3-(2-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(2-furylmethylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.